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Compound of Interest

Compound Name: 2-(4-Methylphenyl)morpholine

Cat. No.: B1352103

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vitro efficacy of 2-(4-
Methylphenyl)morpholine (also known as 4-methylphenmetrazine or 4-MPM) and its
structural analogs. The data presented is intended to inform research and development in
pharmacology and medicinal chemistry by highlighting the structure-activity relationships within
this class of psychoactive compounds. The primary mechanism of action for these molecules
involves the modulation of monoamine transporters, specifically the dopamine transporter
(DAT), norepinephrine transporter (NET), and serotonin transporter (SERT).

Comparative Efficacy at Monoamine Transporters

The following tables summarize the in vitro potency of 2-(4-Methylphenyl)morpholine and its
analogs in inhibiting monoamine transporter uptake and stimulating monoamine release. The
data is compiled from preclinical studies utilizing rat brain synaptosomes and human embryonic
kidney (HEK293) cells expressing the respective transporters.

Monoamine Transporter Uptake Inhibition

Lower ICso values indicate greater potency in inhibiting the reuptake of the neurotransmitter
from the synaptic cleft.
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Monoamine Release

Lower ECso values indicate greater potency in stimulating the release of the neurotransmitter.
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Phenyl Ring
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Key Observations from Comparative Data

e Impact of Methyl Group Position: The position of the methyl group on the phenyl ring
significantly influences activity. 4-MPM is the most potent of the methyl-substituted analogs
at all three transporters and displays a notable affinity for SERT, a characteristic that
distinguishes it from the other isomers and the parent compound, phenmetrazine.[1][2][3][4]
2-MPM shows moderate potency, while 3-MPM is considerably weaker, particularly at DAT
and SERT.[1]

» Entactogenic Profile of 4-MPM: The potent activity of 4-MPM at the serotonin transporter
suggests it may have entactogenic properties, similar to MDMA, in addition to its stimulant
effects.[1][2][3][4]

o Fluorinated Analogs: The fluorinated analogs generally exhibit high potency at DAT and NET,
comparable to cocaine, but have significantly lower potency at SERT.[4][5][6][7][8] This
profile is indicative of a more traditional stimulant effect, with a primary impact on
catecholamine systems.

e Phenmetrazine as a Baseline: Phenmetrazine, the parent compound, is a potent inhibitor of
DAT and NET but has weak effects on SERT.[1] This establishes it as a norepinephrine-
dopamine releasing agent.

Experimental Protocols

The data presented in this guide were primarily generated using in vitro monoamine transporter
assays. The following is a summary of the typical methodologies employed in the cited studies.
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Monoamine Transporter Uptake Inhibition Assay

This assay measures the ability of a compound to inhibit the uptake of a radiolabeled
neurotransmitter into cells or synaptosomes.

o Preparation of Synaptosomes/Cells: Synaptosomes are prepared from specific rat brain
regions (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET). Alternatively,
HEK293 cells stably expressing the human DAT, NET, or SERT are cultured.

o Assay Conditions: The assay is typically conducted in a buffer solution at a physiological pH
and temperature (e.g., 37°C).

 Incubation: A mixture containing the synaptosomes or cells, the radiolabeled
neurotransmitter (e.g., [*H]dopamine, [3H]norepinephrine, or [3H]serotonin), and varying
concentrations of the test compound is incubated for a specific period.

o Termination and Measurement: The uptake process is terminated by rapid filtration, and the
amount of radioactivity taken up by the synaptosomes or cells is measured using liquid
scintillation counting.

o Data Analysis: The concentration of the test compound that inhibits 50% of the specific
uptake (ICso) is determined by non-linear regression analysis of the concentration-response

curves.

Monoamine Release Assay

This assay determines the ability of a compound to stimulate the release of a pre-loaded
radiolabeled neurotransmitter.

o Loading: Synaptosomes or cells are pre-incubated with a radiolabeled neurotransmitter,
which is taken up into the intracellular space.

o Washing: Excess extracellular radiolabel is washed away.

o Stimulation: The loaded synaptosomes or cells are then exposed to varying concentrations
of the test compound.
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o Measurement: The amount of radioactivity released into the extracellular medium is
measured over time.

o Data Analysis: The concentration of the test compound that produces 50% of the maximum
release effect (ECso) is calculated from the concentration-response curves.

Signaling Pathways and Experimental Workflow

The primary molecular targets of 2-(4-Methylphenyl)morpholine and its analogs are the
presynaptic monoamine transporters. By inhibiting reuptake or promoting release, these
compounds increase the concentration of dopamine, norepinephrine, and/or serotonin in the
synaptic cleft, thereby enhancing neurotransmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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